molecular formula C12H6F6 B2431510 2,6-Bis(trifluoromethyl)naphthalene CAS No. 50318-10-0

2,6-Bis(trifluoromethyl)naphthalene

Cat. No.: B2431510
CAS No.: 50318-10-0
M. Wt: 264.17
InChI Key: XRFZRDCUMZCBDF-UHFFFAOYSA-N
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Description

2,6-Bis(trifluoromethyl)naphthalene is an organic compound with the molecular formula C12H6F6. It is characterized by the presence of two trifluoromethyl groups attached to the naphthalene ring at the 2 and 6 positions. This compound is known for its unique chemical properties and is used in various scientific research applications .

Scientific Research Applications

2,6-Bis(trifluoromethyl)naphthalene has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Safety and Hazards

The safety data sheet for naphthalene, a related compound, indicates that it is flammable, suspected of causing cancer, and very toxic to aquatic life with long-lasting effects . It is advised to handle the compound with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray . The compound should be used only outdoors or in a well-ventilated area, and kept away from heat, sparks, open flames, and hot surfaces .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(trifluoromethyl)naphthalene typically involves the introduction of trifluoromethyl groups into the naphthalene ring. One common method is the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst. The reaction conditions often include the use of a base and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation processes using specialized equipment to ensure the efficient introduction of trifluoromethyl groups. The exact methods can vary depending on the manufacturer and the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,6-Bis(trifluoromethyl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various substituted naphthalenes .

Comparison with Similar Compounds

  • 2,3-Bis(trifluoromethyl)naphthalene
  • 2,7-Bis(trifluoromethyl)naphthalene
  • 1,4-Bis(trifluoromethyl)benzene

Uniqueness: 2,6-Bis(trifluoromethyl)naphthalene is unique due to the specific positioning of the trifluoromethyl groups on the naphthalene ring. This positioning can significantly influence its chemical properties and reactivity compared to other similar compounds. The presence of trifluoromethyl groups at the 2 and 6 positions can enhance its stability and make it a valuable compound for various applications .

Properties

IUPAC Name

2,6-bis(trifluoromethyl)naphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F6/c13-11(14,15)9-3-1-7-5-10(12(16,17)18)4-2-8(7)6-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRFZRDCUMZCBDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(F)(F)F)C=C1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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